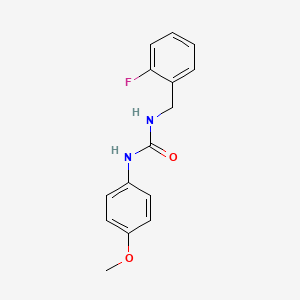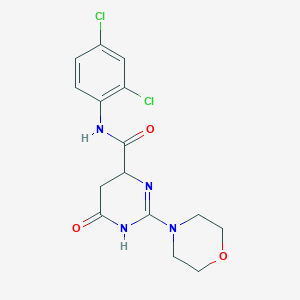
N-(2-fluorobenzyl)-N'-(4-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorobenzyl)-N’-(4-methoxyphenyl)urea is an organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of fluorine and methoxy groups in the benzyl and phenyl rings, respectively, can significantly influence the compound’s chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorobenzyl)-N’-(4-methoxyphenyl)urea typically involves the reaction of 2-fluorobenzylamine with 4-methoxyphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the compound. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-fluorobenzyl)-N’-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities, making it a candidate for drug discovery and development.
Medicine: It could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound may find applications in the development of new materials or agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(2-fluorobenzyl)-N’-(4-methoxyphenyl)urea would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The presence of fluorine and methoxy groups can influence the compound’s binding affinity and selectivity, thereby modulating its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-fluorobenzyl)-N’-(4-chlorophenyl)urea
- N-(2-chlorobenzyl)-N’-(4-methoxyphenyl)urea
- N-(2-fluorobenzyl)-N’-(4-methylphenyl)urea
Uniqueness
N-(2-fluorobenzyl)-N’-(4-methoxyphenyl)urea is unique due to the specific combination of fluorine and methoxy substituents. These groups can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-20-13-8-6-12(7-9-13)18-15(19)17-10-11-4-2-3-5-14(11)16/h2-9H,10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDRKRNZGHQDRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5397751.png)
![methyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5397758.png)
![3-[(dimethylamino)methyl]-1-(1H-indol-7-ylcarbonyl)-3-piperidinol](/img/structure/B5397762.png)
![N-cyclopropyl-1-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-2-piperazinecarboxamide](/img/structure/B5397769.png)
![1'-[(3,5-dimethyl-1H-indol-2-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5397788.png)
![N-(2,6-dimethyl-4-pyrimidinyl)-4-{[3-(4-ethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5397794.png)
![2,4-BIS(MORPHOLIN-4-YL)-6-[(2Z)-2-[(4-PHENOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE](/img/structure/B5397802.png)
![2-{[(3,5-dimethyl-1-adamantyl)carbonyl]amino}-3-thiophenecarboxamide](/img/structure/B5397808.png)
![(3aS*,6aR*)-5-(3-methyl-2-furoyl)-3-(2-pyridin-2-ylethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5397809.png)
amine](/img/structure/B5397816.png)
![1-[(2R,3S,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-3-pyrazol-1-ylpropan-1-one](/img/structure/B5397820.png)
![7-(3-methoxyphenyl)-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5397822.png)
![N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5397826.png)

